



Application Notes and Protocols for ETP-45835 in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	ETP-45835	
Cat. No.:	B2487396	Get Quote

Disclaimer: Limited publicly available information exists regarding the specific in vivo dosage and administration of **ETP-45835** in mouse models. The following application notes and protocols are based on the known mechanism of action of **ETP-45835** as a selective MNK1/2 inhibitor and publicly available data from in vivo studies of other potent and selective MNK1/2 inhibitors, such as Tinodasertib (ETC-206). Researchers should treat these as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage of **ETP-45835** for their specific mouse model.

Introduction

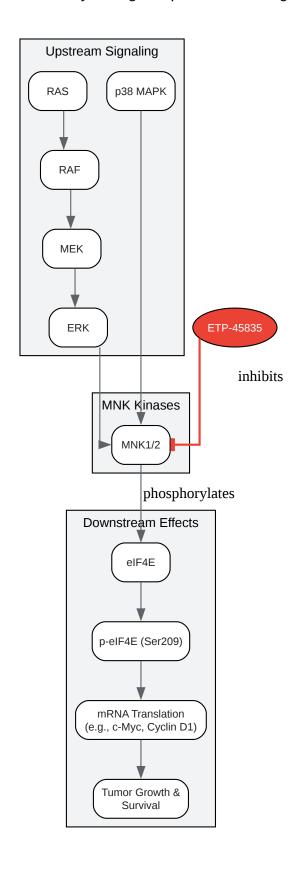
ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1) and MNK2.[1] These kinases are key downstream effectors of the MAPK signaling pathway and play a crucial role in protein synthesis and the regulation of gene expression through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Dysregulation of the MNK-eIF4E axis has been implicated in the progression of various cancers, making MNK1/2 attractive therapeutic targets. In vivo studies using MNK1/2 inhibitors have demonstrated their potential to suppress tumor growth and metastasis.[2]

Mechanism of Action

ETP-45835 selectively inhibits the kinase activity of both MNK1 and MNK2. This inhibition prevents the phosphorylation of their primary substrate, eIF4E, at Ser209. Phosphorylated eIF4E is associated with the translation of mRNAs encoding proteins involved in cell



proliferation, survival, and angiogenesis. By blocking this phosphorylation, **ETP-45835** can effectively reduce the expression of key oncogenic proteins, leading to anti-tumor effects.





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Caption: Signaling pathway of MNK1/2 and the inhibitory action of ETP-45835.

Data Presentation

In Vitro Potency of ETP-45835

Target	IC50 (nM)
MNK1	646
MNK2	575

Source: Information compiled from publicly available data.

In Vivo Dosage of a Structurally Related MNK1/2

Inhibitor (Tinodasertib/ETC-206)

Compound	Mouse Strain	Tumor Model	Route of Administrat ion	Dosage	Dosing Schedule
Tinodasertib (ETC-206)	C57BL/6	Diet-induced obesity	Oral gavage	75 mg/kg	Daily
Tinodasertib (ETC-206)	C57BL/6	Diet-induced obesity	Oral gavage	100 mg/kg	Daily

Note: This data is for a different, albeit related, MNK1/2 inhibitor and should be used as a reference for designing studies with **ETP-45835**.

Experimental Protocols Preparation of ETP-45835 for In Vivo Administration

Materials:

ETP-45835 powder



- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5%
 Tween 80, 45% saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Calculate the required amount of ETP-45835 based on the desired dosage and the number of animals to be treated.
- Weigh the ETP-45835 powder accurately and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of the chosen vehicle to the tube.
- Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
- If the compound does not fully dissolve, sonicate the suspension for 10-15 minutes in a
 water bath sonicator.
- Visually inspect the solution to ensure it is a homogenous suspension or solution before administration.
- Prepare the formulation fresh daily before administration to ensure stability.

In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used for xenograft studies.
- The choice of mouse strain should be appropriate for the cancer cell line being used.

Tumor Cell Implantation:

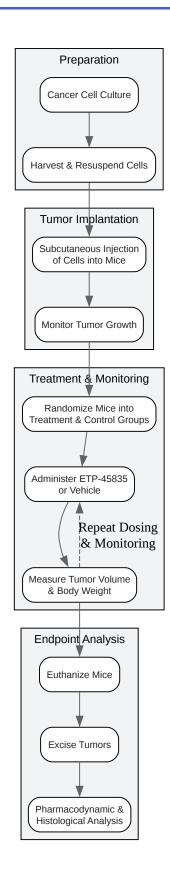


- Culture the desired human cancer cell line under standard conditions.
- Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
- Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 μ L) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth.

Dosing and Monitoring:

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ETP-45835 (or vehicle control) to the mice according to the predetermined dosage and schedule (e.g., daily oral gavage).
- Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).





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Caption: General experimental workflow for an in vivo xenograft study.



Conclusion

ETP-45835 is a promising MNK1/2 inhibitor with potential for in vivo anti-cancer efficacy. While specific in vivo dosage data for **ETP-45835** is not readily available, the information provided for related compounds offers a valuable starting point for study design. It is imperative for researchers to conduct thorough dose-finding and toxicity studies to establish a safe and effective dosing regimen for **ETP-45835** in their chosen in vivo mouse models. The protocols and diagrams provided herein serve as a comprehensive guide for initiating such preclinical investigations.

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